molecular formula C6H11ClO2 B6211069 pentan-3-yl carbonochloridate CAS No. 20412-36-6

pentan-3-yl carbonochloridate

Cat. No.: B6211069
CAS No.: 20412-36-6
M. Wt: 150.6
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Description

Pentan-3-yl carbonochloridate (CAS: 88476-64-6) is a chlorinated organic compound with the molecular formula C₇H₁₂BrClO₂ and a molar mass of 243.53 g/mol . Structurally, it consists of a carbonochloridate group (Cl–C(=O)–O–) attached to a pentan-3-yl moiety. Carbonochloridates are reactive acylating agents widely used in organic synthesis to introduce ester or carbonyl functionalities.

Properties

CAS No.

20412-36-6

Molecular Formula

C6H11ClO2

Molecular Weight

150.6

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentan-3-yl carbonochloridate can be synthesized through the reaction of pentan-3-ol with phosgene (carbonyl dichloride) under controlled conditions. The reaction typically occurs in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction is as follows:

C5H11OH+COCl2C7H12BrClO2+HCl\text{C5H11OH} + \text{COCl2} \rightarrow \text{C7H12BrClO2} + \text{HCl} C5H11OH+COCl2→C7H12BrClO2+HCl

Industrial Production Methods

In an industrial setting, the production of this compound involves the use of large-scale reactors where pentan-3-ol and phosgene are continuously fed into the reaction chamber. The reaction is carried out under controlled temperature and pressure to ensure maximum yield and purity of the product. The resulting this compound is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Reaction Mechanisms and Reactivity

Pentan-3-yl carbonochloridate acts as a strong electrophile due to its reactive chloroformate group (-OCOCl). Its reactivity stems from the electrophilic carbon adjacent to the carbonyl oxygen, which undergoes nucleophilic substitution.

2.1. Nucleophilic Substitution Reactions

The compound reacts with nucleophiles (e.g., amines, alcohols, carboxylic acids) to form products such as carbamates and carbonate esters . For example:

  • Amine reaction :

    Pentan-3-yl carbonochloridate+R-NH2R-NH-CO-O-pentan-3-yl+HCl\text{this compound} + \text{R-NH}_2 \rightarrow \text{R-NH-CO-O-pentan-3-yl} + \text{HCl}
  • Alcohol reaction :

    Pentan-3-yl carbonochloridate+R-OHR-O-CO-O-pentan-3-yl+HCl\text{this compound} + \text{R-OH} \rightarrow \text{R-O-CO-O-pentan-3-yl} + \text{HCl}

2.2. Hydrolysis

The compound is sensitive to moisture and undergoes hydrolysis in water:

Pentan-3-yl carbonochloridate+H2OPentan-3-ol+HCl+CO2\text{this compound} + \text{H}_2\text{O} \rightarrow \text{Pentan-3-ol} + \text{HCl} + \text{CO}_2

This reaction highlights its instability under aqueous conditions.

3.1. Derivatization of Biological Molecules

This compound is used to modify biological molecules (e.g., proteins, peptides) via carbamate formation. This derivatization enhances analytical detection (e.g., in chromatography or mass spectrometry).

3.2. Reactive Intermediate

Its role as a chloroformate ester makes it a versatile intermediate in:

  • Pharmaceutical synthesis : Formation of activated esters for coupling reactions.

  • Polymer chemistry : Cross-linking or functionalization of polymeric materials.

4.1. Substitution Reactions in Complex Systems

In studies involving chloromethyl derivatives (e.g., 3-(bromomethyl)this compound), substitution reactions with nucleophiles like alcohols or amines demonstrate the compound’s broad reactivity . For example:

  • Reaction with benzylamine :

    3-(Bromomethyl)pentan-3-yl carbonochloridate+C6H5CH2NH2Substituted carbamate\text{3-(Bromomethyl)this compound} + \text{C}_6\text{H}_5\text{CH}_2\text{NH}_2 \rightarrow \text{Substituted carbamate}

This underscores the compound’s utility in creating functionalized derivatives .

Scientific Research Applications

Pentan-3-yl carbonochloridate is used in various scientific research applications, including:

    Organic Synthesis: As a reagent for introducing the carbonochloridate group into organic molecules.

    Pharmaceuticals: In the synthesis of intermediates for drug development.

    Materials Science: In the preparation of polymers and other advanced materials.

    Analytical Chemistry: As a derivatization agent for gas chromatography and mass spectrometry.

Mechanism of Action

The mechanism of action of pentan-3-yl carbonochloridate involves its reactivity with nucleophiles. The carbonochloridate group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This leads to the formation of carbamates and carbonate esters, respectively. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

While the provided evidence lacks direct analogs of pentan-3-yl carbonochloridate, comparisons can be drawn with structurally or functionally related chlorinated compounds.

Functional Group Comparison: Carbonochloridates vs. Chloroacetanilides

  • This compound: Features a reactive Cl–C(=O)–O– group, enabling acylation reactions. Its brominated alkyl chain may enhance lipophilicity compared to simpler carbonochloridates (e.g., methyl or ethyl variants) .
  • Acetochlor (CAS: 34256-82-1): A chloroacetanilide herbicide with the functional group Cl–C(=O)–N–. Unlike carbonochloridates, acetochlor is designed for herbicidal activity by inhibiting fatty acid synthesis in plants .

Chlorinated Alkanes and Herbicides

  • Pendimethalin (CAS: 40487-42-1): A dinitroaniline herbicide (Cl-free but nitro-rich) used for pre-emergent weed control. Contrasts with this compound in both structure and application .
  • 2,2-Dichloro-1,1,1-trifluoroethane (CAS: 306-83-2): A chlorofluorocarbon (CFC) with high volatility, historically used as a refrigerant. Unlike this compound, CFCs lack acylating reactivity and are environmentally restricted .

Brominated and Chlorinated Aromatic Compounds

  • 1-Chloronaphthalene (CAS: 90-13-1): A chlorinated aromatic compound used in dye synthesis. Its stability and aromaticity contrast with the aliphatic, reactive nature of this compound .

Q & A

Q. What are the standard synthetic routes for pentan-3-yl carbonochloridate?

The compound is typically synthesized via reactions of pentan-3-ol with phosgene (COCl₂) in anhydrous solvents like dioxane, followed by purification through distillation or recrystallization. A key methodological consideration is maintaining anhydrous conditions to prevent hydrolysis of the chloridate group. For novel derivatives, substituents on the parent alcohol (e.g., electron-withdrawing groups) can influence reaction efficiency, as seen in analogous carbonochloridate syntheses .

Q. How should researchers characterize the purity and structural identity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation. For example, the carbonyl carbon in carbonochloridates typically resonates at δ 150–160 ppm in ¹³C NMR. Purity is assessed via gas chromatography (GC) or high-performance liquid chromatography (HPLC). New compounds require full spectral data, while known compounds should cross-reference published spectra. Experimental sections must detail solvent choices, calibration standards, and integration methods to ensure reproducibility .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Due to its moisture sensitivity and potential toxicity, work should be conducted under inert atmospheres (e.g., nitrogen/argon) using sealed reaction vessels. Personal protective equipment (PPE) including nitrile gloves, goggles, and fume hoods is mandatory. Waste must be neutralized with alkaline solutions (e.g., sodium bicarbonate) before disposal. Institutional guidelines for chlorinating agents and phosgene derivatives should be strictly followed .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield while minimizing side reactions?

Systematic variation of parameters (temperature, solvent polarity, stoichiometry) is essential. For instance, lower temperatures (0–5°C) reduce phosgene decomposition, while polar aprotic solvents enhance electrophilicity. Kinetic studies using in-situ IR spectroscopy can monitor intermediate formation. Fractional factorial experimental designs help identify critical variables, such as the impact of steric hindrance from branched alcohols on reaction rates .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR chemical shift discrepancies)?

Discrepancies often arise from solvent effects, impurities, or unexpected substituent interactions. For example, electron-withdrawing substituents on aromatic analogs cause downfield shifts in ¹³C NMR by 2–5 ppm. Researchers should:

  • Compare data with structurally similar compounds (e.g., 4-biphenylcarbonyl chloride derivatives) .
  • Validate purity via melting point analysis and GC-MS.
  • Use computational tools (DFT calculations) to predict shifts and identify anomalous peaks .

Q. How can computational methods predict the reactivity and stability of this compound?

Density Functional Theory (DFT) simulations model the electrophilicity of the chloridate group and its susceptibility to nucleophilic attack. Solvent effects (e.g., dielectric constant) are incorporated via continuum solvation models. Transition-state analysis identifies hydrolysis pathways, aiding in the design of stable derivatives. Experimental validation via kinetic studies (e.g., Arrhenius plots) is critical to confirm computational predictions .

Literature and Data Analysis

Q. How can researchers ensure comprehensive literature reviews for this compound?

Prioritize peer-reviewed databases (PubMed, Web of Science) and gray literature (technical reports, dissertations) using Boolean search terms like "this compound" + synthesis + stability. Cross-reference with authoritative chemical databases (NIST Chemistry WebBook, TSCA Inventory) for spectral and safety data. Exclude non-peer-reviewed sources (e.g., commercial websites) to maintain rigor .

Q. What frameworks guide hypothesis formulation for novel applications of this compound?

Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research directions. For example:

  • Novelty: Investigate its utility as a coupling agent in peptide synthesis.
  • Feasibility: Pilot small-scale reactions to assess reactivity with amino acids. Cross-disciplinary gaps (e.g., materials science vs. organic synthesis) should be identified through systematic literature reviews .

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